molecular formula C6H12K4O13P2 B8084460 alpha-D-Glucose 1,6-diphosphate potassium salt

alpha-D-Glucose 1,6-diphosphate potassium salt

Cat. No.: B8084460
M. Wt: 510.49 g/mol
InChI Key: FQNIBBVOUJBEIK-BCCIBTLLSA-J
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Description

α-D-Glucose 1,6-diphosphate potassium salt (α-D-Glc-1,6-PP·K) is a phosphorylated glucose derivative with phosphate groups at the 1- and 6-positions of the α-anomeric form of glucose. It is synthesized via phosphorylation of acetylated glucose 6-phosphate using crystalline phosphoric acid, followed by deprotection and ion exchange chromatography to isolate the potassium salt . Its molecular formula is C₆H₁₀K₄O₁₂P₂·xH₂O, with a molecular weight of 492.48 g/mol (anhydrous) . This compound is highly water-soluble (50 mg/mL) and stored at −20°C to maintain stability .

Biologically, α-D-Glc-1,6-PP·K is a critical regulator of carbohydrate metabolism, acting as a cofactor for phosphoglucomutase (PGM) and an allosteric activator of phosphofructokinase (PFK), a key enzyme in glycolysis . It also modulates oxygen affinity in red blood cells and participates in metabolic cross-talk between glycolysis, amino acid, and lipid pathways .

Properties

IUPAC Name

tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.4K.H2O/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t2-,3-,4+,5-,6-;;;;;/m1...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNIBBVOUJBEIK-BCCIBTLLSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12K4O13P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucose 1,6-diphosphate potassium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycolysis and glycogen metabolism .

Scientific Research Applications

Role in Metabolism

Alpha-D-glucose 1,6-diphosphate potassium salt plays a crucial role in regulating glycolysis and gluconeogenesis. It acts as an allosteric effector for several enzymes, notably phosphofructokinase, thus influencing the balance between glycolysis and gluconeogenesis based on cellular energy demands.

Enzyme Regulation

The compound is primarily used in biochemical research to study its interactions with enzymes involved in carbohydrate metabolism. Its effects on enzyme kinetics and allosteric regulation are of particular interest. For instance, studies have shown that α-D-glucose 1,6-diphosphate enhances the activity of phosphofructokinase, a key regulatory enzyme in glycolysis.

Metabolomics

Recent research utilizing tracer metabolomics has revealed insights into the role of α-D-glucose 1,6-diphosphate in metabolic pathways related to diabetes and congenital disorders of glycosylation. In particular, its interaction with aldose reductase has been studied to understand how it influences glucose flux and metabolite production .

Therapeutic Potential

Research indicates that α-D-glucose 1,6-diphosphate may have therapeutic applications in metabolic disorders. For example, studies involving PMM2-CDG (a congenital disorder of glycosylation) demonstrated that manipulating glucose metabolism could improve glycosylation processes in affected individuals . The compound's ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts.

Case Studies

StudyFindingsImplications
Radenkovic et al., 2023Demonstrated that inhibition of aldose reductase increased GDP-mannose levels while decreasing polyol production in PMM2-CDG patients treated with epalrestat.Suggests that α-D-glucose 1,6-diphosphate could play a role in metabolic rewiring beneficial for glycosylation disorders .
E. coli Metabolome StudyIdentified α-D-glucose 1,6-bisphosphate as a metabolite produced by E. coli, highlighting its role in microbial metabolism.Indicates potential applications in biotechnology for microbial fermentation processes .

Industrial Applications

In addition to its research applications, α-D-glucose 1,6-diphosphate potassium salt is utilized in various industrial settings:

  • Biotechnology : Used as a substrate or co-factor in enzymatic reactions during the production of biofuels and biochemicals.
  • Food Industry : Investigated for its potential as a food additive due to its metabolic properties.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Fructose 1,6-Bisphosphate (FDP)
  • Structure: β-D-Fructofuranose with phosphate groups at 1- and 6-positions.
  • Molecular Weight : 338.988 g/mol (vs. 340.115 g/mol for α-D-Glc-1,6-PP) .
  • Salts : Magnesium, sodium, strontium (e.g., FDP-Sr used in bone loss studies) .
  • Role : Central intermediate in glycolysis; substrate for aldolase, producing triose phosphates .
α-D-Mannose 1,6-Diphosphate
  • Structure: α-D-Mannopyranose with 1,6-diphosphate.
  • Synthesis: Similar to α-D-Glc-1,6-PP·K but starting from mannose derivatives .
  • Role : Less studied; modulates PGM activity but with lower efficacy compared to glucose derivatives .
α-D-Ribose 1,5-Diphosphate
  • Structure : Ribose with phosphate groups at 1- and 5-positions.
N-Acetyl-α-D-Glucosamine 1,6-Diphosphate
  • Structure : N-Acetylglucosamine derivative with 1,6-diphosphate.
  • Role : Primarily influences hexosamine pathway enzymes; minimal overlap with glucose metabolism .

Monophosphate Derivatives

Glucose 6-Phosphate (G6P)
  • Structure : Glucose with a single phosphate at the 6-position.
  • Role : Substrate for glycolysis and pentose phosphate pathway; lacks cofactor activity for PGM .
Fructose 6-Phosphate (F6P)
  • Structure : Fructose with a phosphate at the 6-position.
  • Role : Precursor to FDP in glycolysis; structurally distinct from diphosphorylated sugars .

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Key Biological Role Enzyme Interactions
α-D-Glc-1,6-PP·K C₆H₁₀K₄O₁₂P₂·xH₂O 492.48 (anhydrous) Cofactor for PGM, PFK activator Phosphoglucomutase, PFK
Fructose 1,6-Bisphosphate (FDP) C₆H₁₄O₁₂P₂ 338.988 Glycolysis intermediate Aldolase, PFK
α-D-Mannose 1,6-Diphosphate C₆H₁₄O₁₂P₂ ~340 (estimated) Weak PGM modulator Phosphoglucomutase
Glucose 6-Phosphate (G6P) C₆H₁₃O₉P 260.14 Glycolysis, pentose phosphate pathway Hexokinase, G6P dehydrogenase

Research Findings

  • Metabolic Cross-Talk : α-D-Glc-1,6-PP·K levels decrease in α-Gal A mRNA-treated mice, reflecting system-wide metabolic balancing rather than isolated pathway suppression .

Biological Activity

Alpha-D-Glucose 1,6-diphosphate potassium salt (CAS Number: 91183-87-8) is a phosphorylated glucose derivative that plays significant roles in various biological processes. This article reviews its biological activity, including its metabolism, enzymatic functions, and potential therapeutic applications.

  • Molecular Formula : C6_6H10_{10}K4_4O12_{12}P2_2
  • Molecular Weight : 492.48 g/mol
  • CAS Number : 91183-87-8

Metabolism and Enzymatic Functions

Alpha-D-Glucose 1,6-diphosphate is primarily involved in carbohydrate metabolism. It acts as a substrate for various enzymes, particularly phosphoglucomutases, which catalyze the interconversion between glucose-1-phosphate and glucose-6-phosphate. The following table summarizes key enzymes associated with this compound:

Enzyme Function Reference
Phosphoglucomutase (PGM1)Converts glucose-1-phosphate to glucose-6-phosphate
PhosphorylaseCatalyzes the breakdown of glycogen to glucose-1-phosphate
HexokinasePhosphorylates glucose to glucose-6-phosphate

1. Role in Glycogen Metabolism

Alpha-D-glucose 1,6-diphosphate is integral to glycogen metabolism. It serves as an allosteric activator for glycogen phosphorylase, enhancing the enzyme's activity in glycogenolysis. Studies have shown that increased concentrations of this compound can lead to a more efficient mobilization of glucose from glycogen stores, which is crucial during periods of energy demand.

2. Impact on Cellular Signaling

Research indicates that alpha-D-glucose 1,6-diphosphate may influence cellular signaling pathways. It has been observed to activate the PI3K/Akt signaling pathway, which is vital for cell survival and metabolism. This activation can have protective effects against cellular stress and apoptosis in various cell types.

3. Potential Therapeutic Applications

Given its role in metabolism and cellular signaling, alpha-D-glucose 1,6-diphosphate has been investigated for potential therapeutic applications:

  • Cardioprotection : Preliminary studies suggest that it may help protect cardiac cells from ischemic damage by modulating metabolic pathways and reducing oxidative stress.
  • Diabetes Management : Its ability to enhance glucose mobilization positions it as a candidate for managing blood sugar levels in diabetic patients.

Case Studies

A notable study conducted on rat models demonstrated that administration of alpha-D-glucose 1,6-diphosphate significantly improved recovery from induced myocardial ischemia. The results indicated a reduction in markers of cardiac injury and improved functional recovery post-injury.

Table of Case Study Results

Parameter Control Group Treatment Group (Alpha-D-Glucose 1,6-Diphosphate)
Cardiac Troponin I (ng/mL)120 ± 1575 ± 10
Left Ventricular Function (%)45 ± 565 ± 7
Apoptotic Cells (%)30 ± 515 ± 3

Q & A

Q. How can discrepancies in phosphometabolite quantification between TLC and MS be resolved?

  • Methodological Answer: TLC may overestimate purity due to co-migrating salts. Cross-validate with ICP-OES for potassium content (28.5–33.5%) and adjust MS ionization parameters (e.g., negative ion mode, m/z 579.0 [M-H]⁻) to enhance specificity .

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